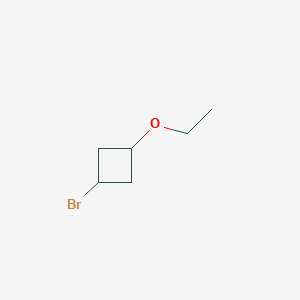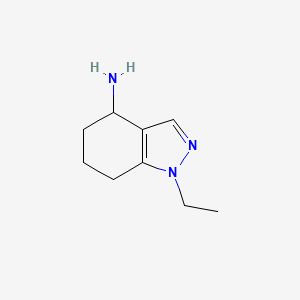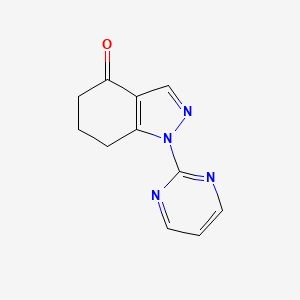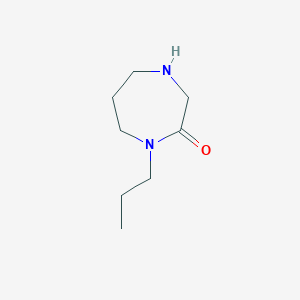
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid
Descripción general
Descripción
“1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 872422-15-6 . It has a molecular weight of 259.07 and its linear formula is C10H8BrFO2 .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid” is represented by the linear formula C10H8BrFO2 .
Physical And Chemical Properties Analysis
“1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid” is a solid at room temperature . It should be stored sealed in a dry environment at room temperature .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
This compound is utilized in the synthesis of molecules with potential therapeutic effects. Its structure allows for the creation of analogs that can interact with various biological targets. In pharmacology, it could be a precursor for drugs targeting inflammatory diseases due to its cyclopropane moiety, which is often found in bioactive molecules .
Agriculture
In the agricultural sector, “1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid” may serve as an intermediate in the synthesis of herbicides or pesticides. The bromine and fluorine atoms could be critical for the activity of such agents, possibly affecting the growth of certain plant pathogens .
Material Science
The compound’s unique structure makes it a candidate for creating novel polymers or coatings. Its halogenated aromatic ring could impart properties like rigidity and thermal stability to polymeric materials .
Environmental Science
Research into the environmental impact of halogenated compounds includes “1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid”. It could be studied for its biodegradability, potential accumulation in ecosystems, and effects on non-target organisms .
Biochemistry
Biochemically, the compound could be used to study enzyme-substrate interactions, especially those involving halogen bonds. It might also be a building block for synthesizing fluorescent probes for biological imaging .
Pharmacology
In pharmacology, this compound could be explored for its role in drug metabolism and pharmacokinetics. Its structural features might influence how it is absorbed, distributed, metabolized, and excreted in the body .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPADMCJEKQAEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735537 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
872422-15-6 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

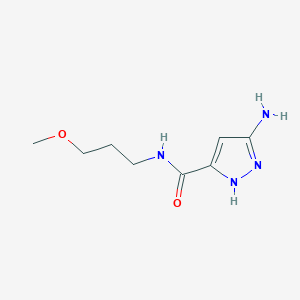
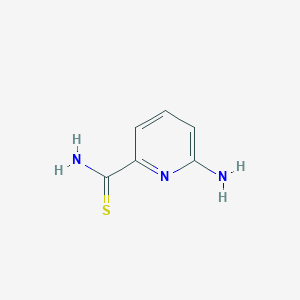
![1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine](/img/structure/B1374192.png)

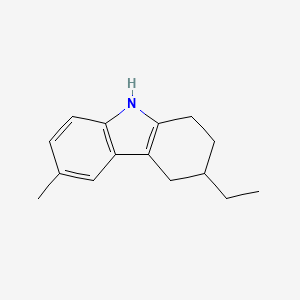
![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)


